Here are some specific examples of its use in research:
2-Chloro-4-methylaniline, also known as 4-chloro-o-toluidine (OCPT), is an aromatic amine compound. It is a colorless solid at room temperature []. OCPT is an intermediate in the production of various chemicals, but its most significant use has been as a precursor to certain azo dyes []. However, due to its carcinogenic properties, the production of OCPT has significantly declined [].
The molecular structure of OCPT consists of a benzene ring with a chlorine atom attached at the second position (ortho) and a methyl group (CH3) attached at the fourth position (para) relative to the amine group (NH2) []. The presence of the amine group makes OCPT a nucleophile, meaning it can donate an electron pair to form a bond with another atom []. The chlorine atom, on the other hand, is a weak electron-withdrawing substituent, slightly reducing the electron density on the benzene ring [].
One common method for synthesizing OCPT involves the ammonolysis of 2-chloro-4-methyltoluene (2-chloro-p-xylene). This reaction involves treating the chlorotoluene with ammonia (NH3) at elevated temperatures and pressures [].
C7H7Cl + NH3 -> C7H8ClN + H22-chloro-p-xylene OCPT hydrogen
OCPT can undergo various reactions typical of aromatic amines. These include:
Currently, there is no scientific research readily available on the specific mechanism of action of OCPT in biological systems.
OCPT is considered a hazardous compound due to the following reasons:
Corrosive;Irritant